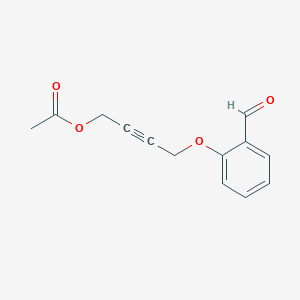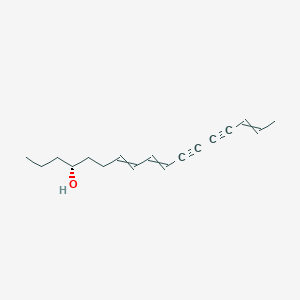
(4R)-Heptadeca-7,9,15-triene-11,13-diyn-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-Heptadeca-7,9,15-triene-11,13-diyn-4-ol is a complex organic compound characterized by its unique structure, which includes multiple double and triple bonds along with a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(4R)-Heptadeca-7,9,15-triene-11,13-diyn-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bonds can be reduced to double or single bonds under appropriate conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and nucleophiles like halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the triple bonds would result in alkenes or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity.
Industry: While not widely used industrially, its reactivity could make it useful in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism by which (4R)-Heptadeca-7,9,15-triene-11,13-diyn-4-ol exerts its effects is not well-understood. its multiple double and triple bonds suggest that it could participate in various chemical reactions, potentially interacting with molecular targets through mechanisms such as covalent bonding or hydrogen bonding. Further research is needed to elucidate the specific pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to (4R)-Heptadeca-7,9,15-triene-11,13-diyn-4-ol include other polyunsaturated hydrocarbons and alcohols with multiple double and triple bonds. Examples include:
Propiedades
Número CAS |
919282-67-0 |
|---|---|
Fórmula molecular |
C17H22O |
Peso molecular |
242.36 g/mol |
Nombre IUPAC |
(4R)-heptadeca-7,9,15-trien-11,13-diyn-4-ol |
InChI |
InChI=1S/C17H22O/c1-3-5-6-7-8-9-10-11-12-13-14-16-17(18)15-4-2/h3,5,10-13,17-18H,4,14-16H2,1-2H3/t17-/m1/s1 |
Clave InChI |
VOLHLYKNKKLHHO-QGZVFWFLSA-N |
SMILES isomérico |
CCC[C@H](CCC=CC=CC#CC#CC=CC)O |
SMILES canónico |
CCCC(CCC=CC=CC#CC#CC=CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




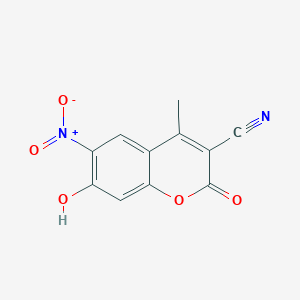
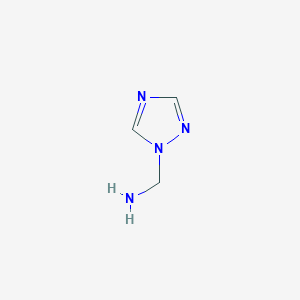
![4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid](/img/structure/B14202411.png)
![3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14202412.png)
![Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate](/img/structure/B14202413.png)
![4-[(4-Iminocyclohexa-2,5-dien-1-yl)amino]benzene-1-thiol](/img/structure/B14202424.png)
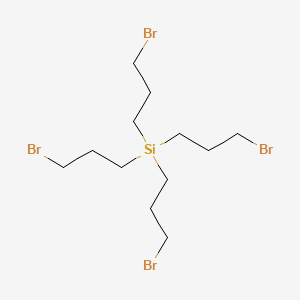

![Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14202455.png)


